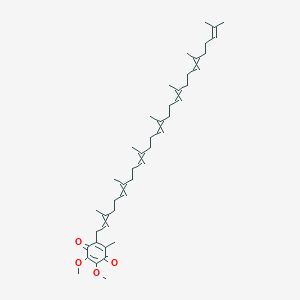![molecular formula C10H10O B13979583 Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde CAS No. 54549-58-5](/img/structure/B13979583.png)
Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[33102,8]nona-3,6-diene-9-carbaldehyde is an organic compound with the molecular formula C10H10O It is a member of the tricyclic hydrocarbons, characterized by a unique structure that includes three interconnected rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Tricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions
Tricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of a strong base or acid to facilitate the reaction.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nature of the substituent introduced.
科学的研究の応用
Tricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex tricyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism by which Tricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde exerts its effects depends on the specific application. In organic synthesis, its reactivity is largely determined by the presence of the aldehyde group and the strained tricyclic structure, which can facilitate various chemical transformations. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
Tricyclo[3.3.1.02,8]nona-3,6-diene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Bicyclo[3.2.2]nona-2,6,8-triene: A related compound with a different ring structure, which can lead to different reactivity and applications.
Uniqueness
Tricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity compared to similar tricyclic compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
特性
CAS番号 |
54549-58-5 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC名 |
tricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde |
InChI |
InChI=1S/C10H10O/c11-5-9-6-1-3-7-8(4-2-6)10(7)9/h1-10H |
InChIキー |
HHHALOOHLFUWBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C3C2C(C1C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-5-(2,3-difluorophenylsulfanylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13979506.png)
![1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B13979514.png)
![[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13979532.png)






![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)


